3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 1431329-79-1
VCID: VC2883334
InChI: InChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2
SMILES: C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F
Molecular Formula: C8H5ClF4O
Molecular Weight: 228.57 g/mol

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol

CAS No.: 1431329-79-1

Cat. No.: VC2883334

Molecular Formula: C8H5ClF4O

Molecular Weight: 228.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol - 1431329-79-1

Specification

CAS No. 1431329-79-1
Molecular Formula C8H5ClF4O
Molecular Weight 228.57 g/mol
IUPAC Name [3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2
Standard InChI Key QIXBTNLECKKJRT-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F
Canonical SMILES C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol belongs to the class of aryl halides, featuring a benzyl alcohol backbone with multiple halogen substituents. Its distinctive structure combines a hydroxymethyl group with chlorine, fluorine, and trifluoromethyl substituents on the aromatic ring.

Physical and Chemical Properties

The compound is characterized by the following key properties:

PropertyValue
CAS Number1431329-79-1
Molecular FormulaC₈H₅ClF₄O
Molecular Weight228.57 g/mol
Physical StateSolid
IUPAC Name[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]methanol
InChIInChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2
InChIKeyQIXBTNLECKKJRT-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F

The structure features four key substituents on the benzene ring:

  • A hydroxymethyl group (-CH₂OH)

  • A fluorine atom

  • A chlorine atom

  • A trifluoromethyl group (-CF₃)

This specific arrangement of electron-withdrawing groups creates a unique electronic environment that significantly influences the compound's chemical behavior and reactivity patterns.

Synthesis Methods

Industrial Production Methods

Industrial production of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol typically involves large-scale reactions with carefully controlled conditions. Key considerations include:

  • Selection of appropriate solvents to facilitate the reaction

  • Use of catalysts to enhance reaction efficiency

  • Temperature control to optimize yields and minimize side reactions

  • Purification procedures to achieve the desired purity specifications (typically ≥98%)

The complex nature of these synthetic processes contributes to the relatively high cost of the compound in commercial markets, with prices ranging from €275 for 1g to €998 for 5g from suppliers such as Apollo Scientific .

Chemical Reactivity

The reactivity of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol is primarily determined by the hydroxyl group and the halogenated aromatic ring. The compound can participate in various chemical transformations that make it valuable as a synthetic intermediate.

Oxidation Reactions

The primary alcohol group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Oxidation reactions typically employ:

  • Potassium permanganate (KMnO₄)

  • Chromium-based oxidants (CrO₃, PCC)

  • Dess-Martin periodinane for milder conditions

  • TEMPO-mediated oxidations

These transformations are essential for creating more functionalized derivatives with applications in pharmaceutical synthesis.

Reduction Reactions

While the compound already contains a reduced alcohol functionality, other groups within the molecule can potentially undergo reduction under appropriate conditions. The halogen substituents may be subject to reductive dehalogenation using:

  • Metal-catalyzed hydrogenation (Pd/C, H₂)

  • Dissolving metal reductions (Na/NH₃)

  • Hydride reducing agents (LiAlH₄, NaBH₄) for selective transformations

Substitution Reactions

The benzylic alcohol position represents a reactive site for nucleophilic substitution reactions. Common transformations include:

  • Conversion to halides (using SOCl₂, PBr₃, etc.)

  • Formation of sulfonates (tosylates, mesylates) as leaving groups

  • Nucleophilic displacement reactions to introduce nitrogen, oxygen, or sulfur functionalities

Additionally, metal-catalyzed cross-coupling reactions may utilize the halogenated positions on the aromatic ring, particularly under palladium catalysis.

Applications in Organic Synthesis and Pharmaceutical Research

Synthetic Applications

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol serves as a versatile building block in organic synthesis due to its functional group diversity. Key applications include:

  • As an intermediate in multi-step syntheses of complex molecules

  • In the preparation of specialty chemicals requiring halogenated motifs

  • As a precursor for compounds used in materials science

  • In the development of novel synthetic methodologies exploring selective functionalization of polyhalogenated aromatics

Pharmaceutical Relevance

The pharmaceutical significance of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol stems largely from the unique properties conferred by its substituents, particularly the trifluoromethyl group. This functional group is known to:

  • Enhance lipophilicity, improving membrane permeability of drug molecules

  • Increase metabolic stability by resisting oxidative metabolism

  • Improve binding affinity toward biological targets through electronic effects

  • Alter the acidity or basicity of neighboring functional groups

These properties make compounds containing the 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl moiety particularly interesting in medicinal chemistry research and drug discovery programs.

Comparative Analysis with Similar Compounds

Understanding the distinctive properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol requires comparison with structurally related compounds. The following table presents key differences between this compound and similar halogenated benzyl alcohols:

CompoundCAS NumberKey Structural DifferenceNotable Features
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol1431329-79-1Target compoundTrifluoromethyl at position 4
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol261763-05-7Trifluoromethyl at position 5Different electronic distribution due to CF₃ position
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol261763-06-8Trifluoromethyl at position 6Altered steric environment around benzylic position
4-(Trifluoromethyl)benzyl alcohol349-95-1Lacks chlorine and fluorine substituentsSimplified structure with different reactivity profile
3-Fluoro-4-(trifluoromethyl)benzyl alcohol230295-16-6Lacks chlorine substituentModified electronic properties affecting reaction pathways

The positional isomers exhibit varying chemical and physical properties, including differences in reactivity, metabolic stability, and interaction with biological systems. These variations make each compound uniquely suited for specific applications in research and development.

SupplierCatalog NumberPurityPackage SizePrice Range
Apollo ScientificPC30208998%1g€275.00
Apollo ScientificPC30208998%5g€998.00
CymitQuimica54-PC30208998%1g€275.00
CymitQuimica54-PC30208998%5g€998.00
VWRAPOSPC30208998%VariousSimilar to above

The compound is typically supplied as a solid with estimated delivery timeframes ranging from 1-2 weeks depending on location . The relatively high cost reflects the complexity of synthesis and purification, along with the specialized nature of its applications.

Research Applications and Future Directions

Current research involving 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol focuses primarily on its utility as a synthetic intermediate. The growing interest in fluorinated compounds in drug discovery suggests several promising research directions:

  • Development of structure-activity relationships for compounds containing this structural motif

  • Exploration of selective functionalization methods targeting specific positions on the molecule

  • Investigation of potential biological activities of derivatives containing this scaffold

  • Application in positron emission tomography (PET) imaging through incorporation of ¹⁸F isotopes

The presence of the trifluoromethyl group, which is known to enhance pharmacokinetic properties of drug candidates, positions this compound as a potentially valuable scaffold in medicinal chemistry research.

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